molecular formula C16H19NO4 B14948293 Ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate

Cat. No.: B14948293
M. Wt: 289.33 g/mol
InChI Key: INFUCWWOIYONNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrrolidinylmethyl group, and a carboxylate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxybenzofuran with pyrrolidine and ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-oxo-2-(1-pyrrolidinylmethyl)-1-benzofuran-3-carboxylate.

    Reduction: Formation of ethyl 5-hydroxy-2-(1-pyrrolidinylmethyl)-1-benzofuran-3-carbinol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-INDOLE-3-CARBOXYLATE: Similar structure but with an indole ring instead of a benzofuran ring.

    ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOTHIOPHENE-3-CARBOXYLATE: Similar structure but with a benzothiophene ring instead of a benzofuran ring.

Uniqueness

ETHYL 5-HYDROXY-2-(1-PYRROLIDINYLMETHYL)-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C16H19NO4/c1-2-20-16(19)15-12-9-11(18)5-6-13(12)21-14(15)10-17-7-3-4-8-17/h5-6,9,18H,2-4,7-8,10H2,1H3

InChI Key

INFUCWWOIYONNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CN3CCCC3

Origin of Product

United States

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